![molecular formula C6H2BrClN2S B1448687 6-Bromo-2-chlorothieno[3,2-d]pyrimidine CAS No. 1388050-36-9](/img/structure/B1448687.png)
6-Bromo-2-chlorothieno[3,2-d]pyrimidine
Vue d'ensemble
Description
6-Bromo-2-chlorothieno[3,2-d]pyrimidine is a heterocyclic compound that contains bromine, chlorine, sulfur, and nitrogen atoms. It is part of the thieno[3,2-d]pyrimidine family, which is widely studied in organic chemistry due to its versatile applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chlorothieno[3,2-d]pyrimidine typically involves multiple steps. One common method includes the Gewald reaction, followed by pyrimidone formation, bromination, and chlorination . The Gewald reaction is a three-component reaction where an aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The process relies on standard laboratory equipment and does not require chromatography for purification, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-chlorothieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothieno[3,2-d]pyrimidines .
Applications De Recherche Scientifique
6-Bromo-2-chlorothieno[3,2-d]pyrimidine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 6-Bromo-2-chlorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, as an adenosine A2A receptor antagonist, it can inhibit the binding of adenosine, thereby modulating neurotransmitter release and providing therapeutic effects in conditions like Parkinson’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Similar in structure but differs in the position of the chlorine atom.
Thieno[2,3-d]pyrimidines: A broader class of compounds with similar core structures but varying substituents.
Uniqueness
6-Bromo-2-chlorothieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of specialized compounds for various applications .
Activité Biologique
6-Bromo-2-chlorothieno[3,2-d]pyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment and immunosuppression. This article summarizes the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).
This compound is a halogenated derivative of thieno[3,2-d]pyrimidine. The presence of bromine and chlorine atoms in its structure is crucial for its biological activity. The compound's molecular formula is with a specific arrangement that allows it to interact with various biological targets.
The biological activity of this compound primarily involves:
- Inhibition of Kinases: Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit several kinases such as Bruton's tyrosine kinase (BTK), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). These interactions are critical in modulating signaling pathways involved in cell proliferation and survival .
- Induction of Apoptosis: In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines. For example, halogenated thieno[3,2-d]pyrimidines have demonstrated antiproliferative effects against leukemia cell lines by inducing apoptotic pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Compound | Target | IC50 (nM) | Effect |
---|---|---|---|
This compound | BTK | Varies | Immunosuppressive activity |
Compound 1 (analog) | Cancer cell lines | 184 | Induces apoptosis |
Compound 2 (analog) | Cancer cell lines | 284 | Induces apoptosis |
Compound 8 | BTK | 29.9 | Potent BTK inhibitor |
Olmutinib | EGFR | >10,000 | Ineffective against T cells |
Case Studies and Research Findings
- BTK Inhibition: A study highlighted the synthesis of several thieno[3,2-d]pyrimidine derivatives, including this compound. These compounds exhibited varying degrees of inhibition against BTK, with some showing selectivity towards B cells over T cells. This selectivity is particularly beneficial for treating autoimmune diseases without affecting T cell function .
- Anticancer Activity: Research has shown that halogenated thieno[3,2-d]pyrimidines exhibit significant antiproliferative activity against multiple cancer cell lines. The presence of chlorine at specific positions was found to be essential for maintaining biological activity. Compounds induced apoptosis in leukemia cells through mechanisms independent of the cell cycle .
- Antimicrobial Properties: Some derivatives have also been evaluated for their antimicrobial activities, showing selective inhibition against fungi such as Cryptococcus neoformans, indicating a broad spectrum of potential therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that:
- The presence of halogens (bromine and chlorine) at specific positions enhances the cytotoxic properties.
- The arrangement of sulfur within the thieno ring contributes positively to the overall activity.
- Modifications at the C4 position significantly impact the inhibitory potency against kinases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromo-2-chlorothieno[3,2-d]pyrimidine, and how can purity be ensured during synthesis?
- Methodological Answer: The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves halogenation and substitution reactions. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while chlorination at the 2-position may employ phosphorus oxychloride (POCl₃) as a chlorinating agent. Key steps include:
- Purification : Use column chromatography (e.g., silica gel) with a gradient elution system (hexane/ethyl acetate) to isolate intermediates.
- Characterization : Confirm purity via HPLC (>95%) and structural integrity via and NMR spectroscopy. Mass spectrometry (HRMS) is critical for verifying molecular weight .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer: Adhere to strict safety protocols:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .
- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste contractors. Avoid aqueous disposal due to environmental persistence .
Q. What spectroscopic techniques are most effective for characterizing thieno[3,2-d]pyrimidine derivatives?
- Methodological Answer: A combination of techniques is required:
- NMR Spectroscopy : NMR identifies proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm), while NMR confirms carbon frameworks (e.g., sp² carbons at 120–150 ppm).
- Mass Spectrometry : HRMS (ESI or EI) validates molecular ion peaks (e.g., [M+H]) and isotopic patterns for bromine/chlorine .
Advanced Research Questions
Q. How does this compound interact with biological targets such as kinases or receptors?
- Methodological Answer: Computational and experimental approaches are combined:
- Molecular Docking : Use software like Discovery Studio to model interactions with target proteins (e.g., EGFR or JAK kinases). Define binding pockets using X-ray/NMR structures (e.g., PDB ID: 2LMN for Aβ fibrils) and analyze ligand-receptor contacts (e.g., hydrogen bonds with catalytic lysine residues) .
- In Vitro Assays : Conduct kinase inhibition assays (IC) using ADP-Glo™ or fluorescence polarization. For example, thieno[3,2-d]pyrimidines show EGFR inhibition at nanomolar concentrations .
Q. Can this compound serve as a multi-targeting agent for neurodegenerative diseases?
- Methodological Answer: Evaluate dual-target inhibition through:
- Cholinesterase Assays : Measure AChE/BuChE inhibition via Ellman’s method (IC values). Derivatives like 8e (IC-AChE = 6.6 µM) demonstrate dual activity .
- Amyloid-β Aggregation Studies : Use thioflavin-T fluorescence to monitor inhibition of Aβ40/Aβ42 fibril formation. Compound 8h (IC = 900 nM) shows potent anti-aggregation effects .
Q. What strategies mitigate contradictory data in SAR studies of halogenated thieno[3,2-d]pyrimidines?
- Methodological Answer: Address discrepancies by:
- Systematic Variation : Modify substituents (e.g., replace Br with I at position 6) to assess electronic effects on binding.
- Crystallography : Resolve co-crystal structures (e.g., with JAK2) to identify steric clashes or non-canonical interactions.
- Meta-Analysis : Cross-reference published IC values and assay conditions (e.g., ATP concentrations in kinase assays) to normalize data .
Q. How can iron chelation activity be quantitatively assessed for this compound?
- Methodological Answer: Use a chromogenic assay:
- Procedure : Dissolve the compound in methanol (10 M), add FeSO (1 mM), and incubate for 30 min. Measure absorbance at 562 nm after adding ferrozine. Calculate chelation efficiency as:
Derivatives like 10b achieve 22–37% iron chelation, correlating with neuroprotective effects .
Propriétés
IUPAC Name |
6-bromo-2-chlorothieno[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-5-1-3-4(11-5)2-9-6(8)10-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPFDSQMVKSOGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=CN=C(N=C21)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1388050-36-9 | |
Record name | 6-bromo-2-chlorothieno[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.